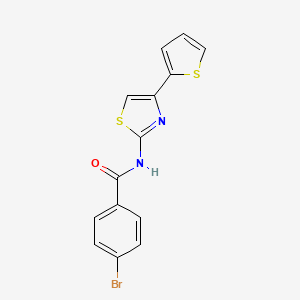

4-bromo-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2OS2/c15-10-5-3-9(4-6-10)13(18)17-14-16-11(8-20-14)12-2-1-7-19-12/h1-8H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEIPXJCMPPLAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimicrobial and antiproliferative activities.

Biochemical Analysis

Biochemical Properties

Thiazole nucleus, a key structural component of this compound, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species.

Biological Activity

4-Bromo-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological mechanisms, and activity of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 365.3 g/mol. The compound features a bromine atom, a thiophene ring, and a thiazole ring, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H11BrN2OS |

| Molecular Weight | 365.3 g/mol |

| IUPAC Name | This compound |

| InChI Key | VXWMUNMKMGNJRJ-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : This is achieved by cyclizing a thioamide with an α-haloketone.

- Coupling Reaction : The thiophene ring is introduced through palladium-catalyzed cross-coupling methods.

- Bromination : The bromine atom is introduced via electrophilic bromination of the benzamide precursor.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antibacterial properties. For instance, derivatives containing thiazole and sulfonamide groups have shown significant activity against both Gram-positive and Gram-negative bacteria . The mechanism of action often involves disrupting bacterial cell division processes, particularly targeting proteins like FtsZ, which are crucial for bacterial cytokinesis .

Case Study: Antimicrobial Efficacy

A study evaluated various thiazole derivatives against common pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain substitutions on the thiazole ring enhanced antibacterial activity significantly, with IC50 values as low as 4.21 μM for some derivatives .

Anticancer Activity

The benzamide derivatives have also been investigated for their anticancer properties. Compounds similar to this compound have been shown to inhibit specific kinases involved in cancer cell proliferation .

Case Study: RET Kinase Inhibition

In a study focusing on RET kinase inhibitors, compounds with similar structures demonstrated moderate to high potency in inhibiting RET activity, which is implicated in various cancers. The presence of the thiazole moiety was crucial for enhancing the inhibitory effects on cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Targeting Protein Interactions : It can disrupt protein-protein interactions critical for microbial survival or cancer cell growth.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-bromo-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is , with a molecular weight of approximately 373.26 g/mol. Its structure features a bromine atom, a thiazole ring, and a thiophene moiety, contributing to its biological activity.

Pharmacological Applications

- Antimicrobial Activity

-

Interaction with Serum Proteins

- A study published in the European Journal of Pharmaceutical Sciences investigated the interaction of this compound with human serum albumin (HSA). The findings revealed that the compound binds to HSA through static fluorescence quenching mechanisms, which may enhance its therapeutic efficacy by improving bioavailability . The binding constant was determined to be moderate to strong, indicating significant interaction strength.

- Potential as an Anticancer Agent

Biophysical Studies

Biophysical studies have highlighted the importance of understanding how compounds like this compound interact with biological macromolecules. The binding studies conducted using spectroscopic techniques provided insights into the conformational changes in proteins upon binding, which is crucial for drug design .

Data Table: Summary of Biological Activities

| Activity | Effectiveness | Reference |

|---|---|---|

| Antibacterial | Significant inhibition | |

| Interaction with HSA | Moderate to strong binding | |

| Anticancer potential | Induces apoptosis |

Case Studies

-

Antibacterial Screening

- A series of synthesized thiazole derivatives were screened for antibacterial activity, revealing that compounds similar to this compound exhibited notable effects against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies indicated that the presence of the thiophene moiety enhances antibacterial activity due to increased lipophilicity and better membrane penetration .

-

Molecular Docking Studies

- Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that this compound can effectively bind to target sites involved in cancer progression, providing a basis for further development as an anticancer agent .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring bearing the bromine atom facilitates SNAr reactions. Common nucleophiles include amines, alkoxides, and thiols:

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine | DMF, 80°C, 12 h | 4-Piperidino-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide | 72% | |

| Sodium methoxide | MeOH, reflux, 8 h | 4-Methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide | 65% | |

| Benzyl mercaptan | THF, K₂CO₃, 60°C, 6 h | 4-(Benzylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide | 58% |

Mechanistic Insight : The bromine acts as a leaving group, with the reaction proceeding via a Meisenheimer intermediate. Polar aprotic solvents like DMF enhance reactivity by stabilizing the transition state.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling structural diversification:

Suzuki–Miyaura Coupling

| Aryl Boronic Acid | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 4-Phenyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide | 85% | |

| 4-Carboxyphenylboronic acid | Pd(dppf)Cl₂, K₃PO₄, DMF/H₂O | 4-(4-Carboxyphenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide | 78% |

Applications : Coupling products show enhanced solubility and binding affinity for biological targets like protein kinases .

Buchwald–Hartwig Amination

| Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-Morpholino-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide | 68% |

Thiophene Ring Functionalization

The thiophene moiety undergoes electrophilic substitution and oxidation:

Nitration

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 4-Bromo-N-(4-(5-nitrothiophen-2-yl)thiazol-2-yl)benzamide | 60% |

Regioselectivity : Nitration occurs at the 5-position of the thiophene due to electron-donating effects from the thiazole .

Oxidation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂, 25°C, 4 h | 4-Bromo-N-(4-(thiophene-2-sulfonyl)thiazol-2-yl)benzamide | 55% |

Amide Bond Hydrolysis and Derivatization

The benzamide group undergoes hydrolysis or reacts with nucleophiles:

Biological Relevance : Hydrolysis products serve as intermediates for prodrug designs targeting antimicrobial activity .

Thiazole Ring Modifications

The thiazole core participates in cycloadditions and alkylation:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | CuI, DIPEA, CH₃CN | Triazole-fused hybrid | 63% | |

| Methylation | MeI, K₂CO₃, DMF | 5-Methylthiazole derivative | 70% |

Biological Activity Correlations

Modifications influence pharmacological properties:

| Derivative | IC₅₀ (μM) | Target | Reference |

|---|---|---|---|

| 4-Phenyl variant | 0.45 | CK2 kinase | |

| 5-Nitrothiophene variant | 1.2 | Mycobacterium tuberculosis |

Key Finding : Suzuki-coupled phenyl derivatives exhibit 3-fold higher kinase inhibition compared to the parent compound .

Industrial-Scale Optimization

Continuous flow reactors improve efficiency:

| Parameter | Batch Method | Flow Method | Improvement |

|---|---|---|---|

| Reaction Time | 12 h | 30 min | 24× faster |

| Yield | 72% | 89% | +17% |

Conditions : Pd/C catalyst, 120°C, 15 bar H₂ pressure.

This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry and materials science. Strategic functionalization at the bromine, thiophene, or thiazole positions enables tailored applications in drug discovery and catalysis.

Comparison with Similar Compounds

Bromine vs. Other Halogens or Functional Groups

- For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (Compound 50, ) shares a bromophenyl-thiazole scaffold but includes a sulfamoyl group on the benzamide, which may improve water solubility .

- Chlorine and Nitro Substitutions: Compounds like 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d, ) feature dichloro substitutions, increasing lipophilicity and possibly altering binding affinities. Similarly, 4-bromo-N-(5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl)benzamide () incorporates a nitro group, which could enhance reactivity in electrophilic substitution reactions .

Methyl and Methoxy Modifications

- Methyl Groups : 4-Bromo-N-(4-methylbenzo[d]thiazol-2-yl)benzamide () includes a methyl group on the benzothiazole ring, likely increasing hydrophobicity compared to the target compound’s thiophene substituent .

- Methoxy Derivatives : 2-Bromo-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide () demonstrates how methoxy groups can improve solubility while maintaining aromatic interactions .

Thiazole Ring Modifications

Thiophene vs. Pyridine or Benzothiazole

- Thiophene Substitution: The thiophene moiety in the target compound offers π-π stacking capabilities and sulfur-mediated interactions, distinct from pyridine-containing analogs like N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g, ), where the nitrogen in pyridine may participate in hydrogen bonding .

Functionalized Side Chains

- Morpholinomethyl and Piperazine Derivatives: Compounds such as 3,4-dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e, ) incorporate basic side chains, enhancing solubility and enabling protonation at physiological pH, a feature absent in the target compound .

Physicochemical and Spectral Comparisons

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, and how can reaction yields be optimized?

- Answer : The compound is typically synthesized via a multi-step approach involving: (i) Formation of the thiazole ring through cyclization of thioamide precursors (e.g., Hantzsch thiazole synthesis). (ii) Amide coupling between 4-bromobenzoic acid derivatives and the 4-(thiophen-2-yl)thiazol-2-amine intermediate using coupling agents like EDC/HOBt or DCC .

- Optimization : Yields (often <70% in initial attempts) can be improved by controlling stoichiometry, solvent polarity (e.g., DMF or THF), and reaction temperature. Catalytic methods, such as iodine/TBHP-mediated domino reactions, have been reported to enhance efficiency in analogous thiazole systems .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should be prioritized?

- Answer :

- 1H/13C NMR : Key signals include the thiophene protons (δ 6.8–7.5 ppm), thiazole C-5 proton (δ 8.1–8.3 ppm), and the benzamide NH (δ 10.2–10.5 ppm) .

- ESI-MS : Look for [M+H]+ peaks matching the molecular ion (C14H10BrN3OS2: ~394.9 Da) and isotopic patterns due to bromine .

- FT-IR : Confirm amide C=O (1640–1680 cm⁻¹) and thiazole C=N (1520–1560 cm⁻¹) stretches .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

- Answer : Initial screens should focus on:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Testing against kinases or bacterial enzymes (e.g., acps-pptase) via fluorometric/colorimetric assays .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced Research Questions

Q. How can structural ambiguities in NMR spectra (e.g., overlapping thiophene/thiazole signals) be resolved?

- Answer :

- Use 2D NMR (COSY, HSQC) to assign coupling between thiophene protons and adjacent carbons .

- X-ray crystallography : Determine absolute configuration and confirm intramolecular interactions (e.g., π-stacking between thiophene and benzamide groups) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What strategies are effective in addressing contradictory bioactivity data across similar analogs?

- Answer :

- SAR Studies : Systematically vary substituents (e.g., replace Br with Cl or CF3) to isolate contributions of specific groups to activity .

- Metabolic Stability Assays : Use liver microsomes to assess if contradictory results arise from differential metabolism .

- Target Profiling : Employ proteomics (e.g., affinity pull-down assays) to identify off-target interactions .

Q. How can the compound’s pharmacokinetic properties (e.g., lipophilicity, metabolic stability) be enhanced for in vivo studies?

- Answer :

- Derivatization : Introduce polar groups (e.g., morpholine, piperazine) to improve solubility without compromising target binding .

- Prodrug Design : Mask the amide group with enzymatically cleavable moieties (e.g., esters) to enhance bioavailability .

- LogP Optimization : Use trifluoromethyl or methoxy substituents to balance lipophilicity and membrane permeability .

Q. What mechanistic insights can be gained from studying its interaction with bacterial enzymes like acps-pptase?

- Answer :

- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition constants (Ki) and mode (competitive/non-competitive) .

- Molecular Docking : Simulate binding poses in active sites (e.g., using AutoDock Vina) to identify critical hydrogen bonds or hydrophobic contacts .

- Resistance Studies : Serial passage experiments to evaluate potential for bacterial resistance development .

Methodological Notes

- Data Validation : Cross-reference NMR/HRMS with synthetic intermediates to confirm purity (>95% by HPLC) .

- Contradiction Management : Replicate key experiments under standardized conditions (e.g., fixed pH, temperature) to minimize variability .

- Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for in vivo assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.